molecular formula C10H13NO2 B8602058 3-(Aminomethyl)-2,6-dimethylbenzoic acid

3-(Aminomethyl)-2,6-dimethylbenzoic acid

Cat. No.: B8602058
M. Wt: 179.22 g/mol
InChI Key: MLFIMZAPPLHTNL-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-2,6-dimethylbenzoic acid (IUPAC name: 3-amino-2,6-dimethylbenzoic acid) is a substituted benzoic acid derivative with the molecular formula C₉H₁₁NO₂ . Its structure features a benzoic acid backbone substituted with methyl groups at the 2- and 6-positions and an aminomethyl group (-CH₂NH₂) at the 3-position. Key identifiers include:

  • SMILES: CC1=C(C(=C(C=C1)N)C)C(=O)O
  • InChIKey: AQZUFQJRBICMRZ-UHFFFAOYSA-N

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

3-(aminomethyl)-2,6-dimethylbenzoic acid

InChI

InChI=1S/C10H13NO2/c1-6-3-4-8(5-11)7(2)9(6)10(12)13/h3-4H,5,11H2,1-2H3,(H,12,13)

InChI Key

MLFIMZAPPLHTNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)CN)C)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

2,6-Dimethylbenzoic Acid: Lacks the 3-aminomethyl group but shares steric hindrance at the 2- and 6-positions.

3,5-Dimethylbenzoic Acid : Methyl groups at 3- and 5-positions allow planar carboxyl group conjugation with the aromatic ring.

Table 1: Structural Comparison

Compound Substituents Key Structural Features
3-(Aminomethyl)-2,6-dimethylbenzoic acid 2,6-dimethyl; 3-aminomethyl Steric hindrance at carboxyl; hydrophilic/hydrogen-bonding aminomethyl group
2,6-Dimethylbenzoic acid 2,6-dimethyl Twisted carboxyl group (non-planar); reduced conjugation with aromatic ring
3,5-Dimethylbenzoic acid 3,5-dimethyl Planar carboxyl group; higher hydrophobicity
3-Acetamido-2,6-dimethylbenzoic acid 2,6-dimethyl; 3-acetamido Acetamido group enhances polarity but reduces hydrogen-bonding vs. aminomethyl
Physicochemical Properties
  • Hydrophilicity: The twisted carboxyl group in 2,6-dimethylbenzoic acid increases hydrophilicity compared to 3,5-dimethylbenzoic acid, which retains a planar, hydrophobic carboxyl group . The aminomethyl group in this compound likely amplifies hydrophilicity through hydrogen bonding.
  • Self-Association: 3,5-Dimethylbenzoic acid self-associates in non-polar solvents (e.g., cyclohexane) due to its planar structure, whereas steric shielding in 2,6-dimethylbenzoic acid prevents this . The aminomethyl substituent in the target compound may further disrupt self-association.
Thermodynamic Partitioning Behavior

Partitioning data (water-octanol/cyclohexane) highlight steric and electronic effects:

  • 2,6-Dimethylbenzoic Acid: ΔGw→o and ΔGw→c are less negative than 3,5-dimethylbenzoic acid due to reduced hydrophobicity . ΔHw→o is less negative, indicating weaker octanol interactions with the twisted carboxyl group.
  • 3,5-Dimethylbenzoic Acid :
    • Higher ΔGw→o and ΔHw→o negativity reflects stronger hydrophobic interactions .

Table 2: Thermodynamic Trends

Compound ΔGw→o ΔHw→o ΔSw→o Key Insight
2,6-Dimethylbenzoic acid Less negative Less negative Higher Twisted carboxyl reduces octanol affinity; entropy-driven partitioning
3,5-Dimethylbenzoic acid More negative More negative Lower Planar carboxyl enhances hydrophobic interactions; enthalpy-driven

For this compound, the aminomethyl group is expected to further lower ΔGw→o negativity due to increased aqueous solubility, though experimental data are needed for confirmation.

Hydrogen Bonding and Steric Effects
  • Intramolecular Hydrogen Bonding: In polar solvents, steric hindrance in 2,6-dimethylbenzoic acid disrupts hydrogen bonding, unlike 2-nitrophenol derivatives where hydrogen bonds persist . The aminomethyl group in the target compound may form intermolecular hydrogen bonds, enhancing solubility.
  • Steric Twisting : The 2,6-dimethyl substitution forces the carboxyl group out of plane, reducing π-conjugation and increasing polarity. This effect is absent in 3,5-dimethylbenzoic acid .

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